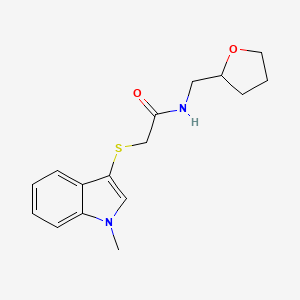

![molecular formula C19H17FN4O4S2 B2383637 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392298-71-4](/img/structure/B2383637.png)

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings. It includes a thiadiazole ring, which is a type of heterocycle containing sulfur and nitrogen . It also contains an aniline group, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and reactivity. The presence of the thiadiazole ring and aniline group in this compound suggests it might have interesting biological activities .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the aniline group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Carbonic Anhydrase Inhibition

The inhibition effects on carbonic anhydrase isozymes I and II were studied for a class of sulfonamide derivatives, including compounds similar to N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide. These derivatives were found to actively inhibit carbonic anhydrase, essential in catalyzing the synthesis of bicarbonate ion from carbon dioxide and water, with inhibitory effects in the nanomolar range, demonstrating potential biomedical applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial and Antifungal Activity

Sulfonamide derivatives, closely related to the chemical structure , have been explored for their antimicrobial and antifungal properties. Compounds with thiadiazole moieties, similar to the one mentioned, have shown effectiveness against various microbial strains. The research on these derivatives indicates promising applications in developing new antimicrobial agents with enhanced activity and specificity. For instance, aminobenzolamide derivatives have been reported to act as effective antifungal agents against Aspergillus and Candida spp., demonstrating activities comparable to conventional antifungal drugs, suggesting potential use in treating fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).

Photodynamic Therapy for Cancer Treatment

Compounds incorporating thiadiazole structures have been investigated for their photophysical and photochemical properties, with specific derivatives demonstrating high singlet oxygen quantum yields. These properties are critical for photodynamic therapy (PDT), a treatment approach for cancer. The photodynamic action of such compounds, coupled with their ability to generate singlet oxygen effectively, makes them potential candidates for developing new photosensitizers for PDT, offering a non-invasive treatment option for cancer patients (Pişkin, Canpolat, & Öztürk, 2020).

Central Nervous System Activity

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, by varying substituents in the thiadiazole moiety, were synthesized and pharmacologically screened to evaluate their central nervous system activity. Some of these derivatives exhibited significant antidepressant and anxiolytic properties, comparing favorably with reference drugs such as Imipramine and Diazepam. This indicates the potential therapeutic applications of these compounds in treating disorders related to the central nervous system, highlighting the diverse biomedical applications of sulfanyl-substituted 1,3,4-thiadiazole derivatives (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Compounds containing a thiadiazole ring have been found to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound. This could include testing its activity against various biological targets, studying its mechanism of action, and potentially modifying its structure to improve its activity or reduce side effects .

properties

IUPAC Name |

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O4S2/c1-27-11-7-8-12(15(9-11)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-14-6-4-3-5-13(14)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGRBFQWPGSUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)

![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2383563.png)

![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)

![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)